3-(2-Methoxyethyl)-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea group, the introduction of the pyridinyl and pyrazinyl groups, and the attachment of the methoxyethyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen-containing rings (pyridinyl and pyrazinyl) could potentially influence the compound’s electronic properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the urea group could potentially undergo reactions involving the nitrogen atoms or the carbonyl group. The pyridinyl and pyrazinyl groups could participate in reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and urea groups could affect its solubility in different solvents .Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-21-9-8-18-14(20)19-10-12-13(17-7-6-16-12)11-2-4-15-5-3-11/h2-7H,8-10H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKJKJIYFQSOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=NC=CN=C1C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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